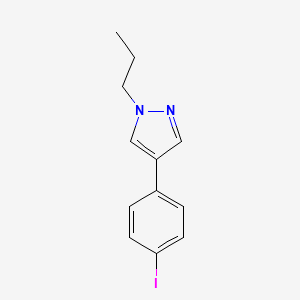

4-(4-Iodophenyl)-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13IN2 |

|---|---|

Molecular Weight |

312.15 g/mol |

IUPAC Name |

4-(4-iodophenyl)-1-propylpyrazole |

InChI |

InChI=1S/C12H13IN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h3-6,8-9H,2,7H2,1H3 |

InChI Key |

RTFFJHNMHGPWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preclinical Biological Evaluation and Pharmacological Characterization of 4 4 Iodophenyl 1 Propyl 1h Pyrazole and Structurally Analogous Pyrazole Derivatives

Broad-Spectrum Pharmacological Relevance of Pyrazole (B372694) Core Structures

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. researchgate.netresearchgate.netfrontiersin.orgnih.govproquest.comnih.govglobalresearchonline.netmdpi.com Pyrazole derivatives have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. researchgate.netglobalresearchonline.netnih.gov The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with varied therapeutic applications, targeting a wide array of enzymes and receptors. researchgate.netfrontiersin.orgresearchgate.net

Several commercially successful drugs incorporate the pyrazole core, highlighting its importance in drug discovery. These include the anti-inflammatory drug celecoxib (B62257), the analgesic difenamizole, and the anti-obesity agent rimonabant. researchgate.netnih.govmdpi.com The ability of the pyrazole structure to serve as a pharmacophore for various biological targets has led to its continued exploration in the development of novel therapeutic agents. researchgate.netfrontiersin.org Researchers have successfully synthesized pyrazole derivatives with activities against targets such as protein kinases, cannabinoid receptors, and cyclooxygenase enzymes, demonstrating the broad therapeutic potential of this heterocyclic system. nih.govelsevierpure.comnih.govnih.gov

In Vitro Receptor Modulatory Activities of Iodophenyl-Pyrazole Analogues

Cannabinoid Receptor (CB1, CB2) Agonism/Antagonism (e.g., AM-251)

A significant area of research for iodophenyl-pyrazole analogues has been their interaction with cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system. nih.govmdpi.com The compound AM-251, a close structural analogue of rimonabant, is a well-characterized example. In AM-251, the p-chloro group on the phenyl ring at the C-5 position of the pyrazole is replaced by a p-iodo group. wikipedia.org This substitution results in a slightly higher binding affinity for the CB1 receptor compared to rimonabant. wikipedia.org

AM-251 is classified as a potent and selective CB1 receptor antagonist or inverse agonist. wikipedia.orghellobio.com It exhibits a high affinity for the CB1 receptor, with reported Ki values around 7.5 nM and an IC50 of 8 nM. wikipedia.orghellobio.commedchemexpress.com Its selectivity for CB1 over CB2 receptors is notable, showing an approximately 306-fold greater affinity for CB1. hellobio.com The interaction of these pyrazole derivatives with cannabinoid receptors is a key area of study, with the potential to modulate various physiological processes. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies have revealed that for potent and selective CB1 receptor antagonism, a para-substituted phenyl ring at the 5-position of the pyrazole is crucial. elsevierpure.comnih.govacs.org The presence of a p-iodophenyl group at this position, as seen in some of the most potent compounds, highlights the significance of this structural feature. elsevierpure.comnih.govacs.org

| Compound | Receptor Target | Activity | Ki (nM) | IC50 (nM) |

| AM-251 | CB1 | Antagonist/Inverse Agonist | 7.5 wikipedia.orgcaymanchem.com | 8 hellobio.commedchemexpress.com |

| AM-251 | CB2 | - | 2290 caymanchem.com | - |

| Rimonabant | CB1 | Antagonist/Inverse Agonist | 11.5 wikipedia.org | - |

Cyclooxygenase (COX-2) Inhibition (e.g., Iodinated Celecoxib Analogues)

The pyrazole scaffold is also central to the design of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the commercial drug celecoxib. stanford.eduwikipedia.org Researchers have synthesized and evaluated a series of iodinated celecoxib analogues for their COX-2 inhibitory activity. nih.govnih.gov These studies have shown that the introduction of an iodine atom at various positions on the phenyl ring of celecoxib can yield potent and selective COX-2 inhibitors. nih.gov

For instance, a celecoxib analogue with an iodo group at the meta-position of the 5-phenyl substituent demonstrated a COX-2 IC50 value of 0.08 μM, with high selectivity over COX-1 (IC50 > 66 μM). nih.gov Another promising compound, 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole, showed an IC50 of 0.05 μM against purified COX-2 and 0.03 μM against COX-2 in activated macrophages. nih.gov These findings suggest that iodinated pyrazole derivatives can effectively and selectively inhibit the COX-2 enzyme, which is a key mediator of inflammation and pain. stanford.edumdpi.com

| Compound | Target | IC50 (µM) |

| Iodo-celecoxib derivative (meta-iodo) | COX-2 | 0.08 nih.gov |

| Iodo-celecoxib derivative (meta-iodo) | COX-1 | >66 nih.gov |

| 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole | Purified COX-2 | 0.05 nih.gov |

| 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole | COX-2 in activated macrophages | 0.03 nih.gov |

Other Potential Receptor Interactions Indicated by Pyrazole Structure-Activity Relationships

The versatility of the pyrazole core suggests that its derivatives may interact with a variety of other receptors. nih.gov Structure-activity relationship studies on pyrazole derivatives have indicated potential interactions with several other biological targets. For example, some pyrazole derivatives have been investigated for their activity as carbonic anhydrase inhibitors. tandfonline.com

Furthermore, modifications to the pyrazole scaffold have led to compounds with affinity for other G protein-coupled receptors (GPCRs). AM-251, in addition to its primary action on CB1 receptors, has been shown to act as a potent agonist at the orphan receptor GPR55 with an EC50 of 39 nM. hellobio.commedchemexpress.com It also demonstrates activity at the μ-opioid receptor. wikipedia.orghellobio.com These findings underscore the promiscuous nature of some pyrazole derivatives and the potential for developing ligands with unique polypharmacological profiles. nih.gov

Enzymatic Inhibition Profiles of Related Pyrazole Derivatives

Kinase Inhibition

The pyrazole scaffold is a well-established framework for the design of potent kinase inhibitors, which are crucial in the treatment of various diseases, particularly cancer. nih.govnih.govmdpi.comresearchgate.net Pyrazole-based compounds have been developed to target a wide range of kinases, including Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases like EGFR and VEGFR. nih.govmdpi.comresearchgate.netnih.gov

For instance, ruxolitinib, a pyrazole-containing drug, is a selective inhibitor of JAK1 and JAK2 with IC50 values in the low nanomolar range. mdpi.com Gandotinib is another pyrazole-based compound that acts as a selective JAK2 inhibitor. mdpi.com The development of pyrazole-based kinase inhibitors is an active area of research, with numerous compounds being evaluated in preclinical and clinical studies for their potential as targeted cancer therapies. acs.orgacs.orgacs.org The ability to modify the pyrazole core allows for the fine-tuning of selectivity and potency against specific kinase targets. nih.govmdpi.com

| Compound | Target Kinase | IC50 |

| Ruxolitinib | JAK1 | ~3 nM mdpi.com |

| Ruxolitinib | JAK2 | ~3 nM mdpi.com |

| Ruxolitinib | JAK3 | ~430 nM mdpi.com |

| Afuresertib | Akt1 | 1.3 nM nih.gov |

| Compound 6 (pyrazole-based) | Aurora A kinase | 0.16 µM nih.gov |

| Asciminib (ABL-001) | Bcr-Abl kinase | 0.5 nM nih.gov |

Topoisomerase Inhibition

The pyrazole scaffold has been identified as a promising framework for the development of topoisomerase inhibitors, which are crucial targets for anticancer drugs. nih.gov While direct studies on 4-(4-Iodophenyl)-1-propyl-1H-pyrazole are not extensively available, research on structurally similar pyrazole derivatives provides significant insights into their potential mechanism of action.

A series of pyrazole analogs have been shown to possess potent inhibitory activity against bacterial type II topoisomerases, demonstrating broad-spectrum antibacterial effects. nih.gov This suggests that the pyrazole core can effectively interact with the active sites of these enzymes. Furthermore, novel pyrazole-linked benzothiazole-β-naphthol derivatives have been designed and synthesized as topoisomerase I inhibitors. nih.gov Many of these compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values in the low micromolar range. nih.gov Importantly, these derivatives showed minimal impact on the growth of normal HEK293 cells, indicating a degree of selectivity for cancer cells. nih.gov Flow cytometry analysis revealed that these compounds induced cell cycle arrest at the G2/M phase, a characteristic feature of topoisomerase inhibitors. nih.gov

In another study, synthetic pyrazolo[1,5-a]indole derivatives were identified as strong inhibitors of topoisomerase II, with some also inhibiting topoisomerase I. nih.gov These compounds act as catalytic inhibitors, meaning they interfere with the enzymatic activity of topoisomerases without causing a significant accumulation of DNA-enzyme cleavage complexes. nih.gov This mechanism is distinct from that of topoisomerase poisons. The pyrazolo[1,5-a]indole derivatives also demonstrated moderate to strong growth-inhibitory activity against a panel of human cancer cell lines. nih.gov

These findings collectively suggest that pyrazole derivatives, including potentially this compound, represent a novel class of anticancer agents with single or dual catalytic inhibitory activities against topoisomerase I and II. nih.gov The specific substitutions on the pyrazole ring are critical for determining the potency and selectivity of topoisomerase inhibition.

Monoamine Oxidase (MAO) Inhibition

Pyrazoline derivatives, which are dihydro derivatives of pyrazole, have emerged as a significant class of compounds with promising monoamine oxidase (MAO) inhibitory activity, particularly for the MAO-A isoform, which is a target for antidepressant drugs. nih.gov The nitrogen-containing heterocyclic structure of pyrazoline is a key feature contributing to its pharmacological profile. nih.gov

Research has shown that halogen substitutions on the phenyl ring of pyrazoline derivatives can lead to potent and selective MAO-B inhibition. nih.gov For instance, a series of halogenated pyrazolines were investigated for their inhibitory activities against human MAO-A and MAO-B. nih.gov It was found that substitutions at the para-position of the phenyl ring at the C5 position of the pyrazoline core significantly influenced MAO-B inhibition. nih.gov Specifically, a compound with a fluorine substitution, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), exhibited the highest potency against MAO-B with a sub-micromolar IC50 value of 0.063 µM. nih.gov The inhibitory potency against MAO-B followed the order of -F > -Cl > -Br > -H. nih.gov Compound EH7 also demonstrated a high selectivity index (SI) of 133.0 for MAO-B over MAO-A and was identified as a reversible and competitive inhibitor. nih.gov

While direct studies on this compound are limited, the known influence of halogen atoms on MAO inhibition suggests that the iodine atom in this compound could play a significant role in its interaction with MAO enzymes. The established anti-inflammatory, anticancer, antiviral, and antifungal activities of pyrazoline derivatives are also linked to their MAO inhibitory properties. researchgate.net

Cellular Biological Responses in Preclinical Models

Antiproliferative Effects and Cancer Cell Line Studies

The pyrazole nucleus is a well-established scaffold in the design of anticancer agents, with several pyrazole-based drugs currently in clinical use. nih.gov A wide range of pyrazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.

For instance, a series of novel pyrazole derivatives demonstrated promising anticancer activity against human colon cancer cell lines (HCT-116) with IC50 values as low as 4.2 μM. nih.gov These compounds were also effective against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Similarly, certain pyrazole analogues have shown high potency against leukemia (K562) and lung cancer (A549) cells, with some being significantly more potent than the reference drug ABT-751. mdpi.com

The antiproliferative mechanism of some pyrazole derivatives has been linked to the inhibition of tubulin polymerization. mdpi.com For example, one of the most active pyrazole compounds identified was also found to inhibit tubulin polymerization with an IC50 of 7.30 μM. mdpi.com Other pyrazole derivatives have been shown to target key signaling pathways involved in cancer progression, such as EGFR, VEGFR-2, and CDKs. nih.gov

The substitution pattern on the pyrazole ring is crucial for the antiproliferative activity. For example, in a series of benzofuropyrazole and pyrazole derivatives, the pyrazole analogues were generally more potent. mdpi.com The presence of specific functional groups, such as a methyl ester or a cyano group, can significantly enhance the inhibitory activity against different cancer cell lines. mdpi.com

Furthermore, some pyrazole derivatives have shown a degree of selectivity towards cancer cells over normal cells. nih.gov The antiproliferative effects of a new (4-bromophenyl)-1H-pyrazole derivative have been evaluated, highlighting the interest in halogenated pyrazoles for anticancer research. researchgate.net The presence of an iodine atom in this compound could similarly influence its antiproliferative properties, a concept supported by studies on iodinated 4,4'-bipyridines which showed antiproliferative activity against melanoma cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole analogue 5b | K562 | 0.021 | mdpi.com |

| A549 | 0.69 | mdpi.com | |

| MCF-7 | 1.7 | mdpi.com | |

| Pyrazole derivative 1 | HCT-116 | 4.2 | nih.gov |

| HepG2 | 4.4 | nih.gov | |

| MCF-7 | 17.8 | nih.gov | |

| Pyrazole analogue 5a | K562 | 0.26 | mdpi.com |

| A549 | 0.19 | mdpi.com |

Antimicrobial Activity against Pathogenic Strains

Pyrazole derivatives are recognized for their broad-spectrum pharmacological properties, including significant antimicrobial activities against various pathogenic bacterial and fungal strains. nih.govnih.gov The metabolic stability of the pyrazole nucleus makes it a valuable scaffold in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. nih.gov

Several studies have highlighted the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, some pyrazole-thiazole hybrids have demonstrated potent inhibition of Micrococcus luteus and moderate activity against Salmonella typhi and Salmonella paratyphi. nih.gov Aminoguanidine-derived 1,3-diphenyl pyrazoles have shown remarkable antimicrobial activity, with MIC values ranging from 1–8 μg/ml against several bacterial strains, comparable to approved drugs like moxifloxacin. nih.gov

The mechanism of antimicrobial action for many pyrazole derivatives is still under investigation, but it is believed that they can target various metabolic pathways in bacteria. nih.gov Some pyrazole derivatives have been identified as potent DNA gyrase inhibitors, which are active against both Gram-positive and Gram-negative bacteria. nih.gov The structure of the pyrazole derivative itself, as well as the structure of the bacterial cell wall, are key factors in their effectiveness. nih.gov

Furthermore, pyrazole derivatives have also exhibited significant antifungal activity. mdpi.com For example, certain newly synthesized pyrazole derivatives have shown a moderate to a potent degree of antimicrobial activity against various fungi. mdpi.com The incorporation of a pyrazole nucleus in conjugation with other heterocyclic systems has often resulted in compounds with enhanced antimicrobial properties. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various bacterial strains | 1–8 | nih.gov |

| Pyrazole-thiazole hybrids | Micrococcus luteus | 3.9 (MIC) / 7.8 (MBC) | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | <1 (MBC) | nih.gov |

In Vivo Preclinical Efficacy Studies of Relevant Pyrazole Analogues

While in vivo preclinical efficacy data for this compound is not specifically available, studies on structurally related pyrazole analogues provide valuable insights into their potential therapeutic effects in living organisms.

For instance, a series of 3,4-diaryl pyrazole derivatives, designed as tubulin polymerization inhibitors, were evaluated for their anticancer activity. One of the lead compounds from this series demonstrated significant tumor growth inhibitory activity at a low dose (5 mg/kg) in an orthotopic murine mammary tumor model. nih.gov This highlights the potential of pyrazole-based compounds to be effective anticancer agents in vivo.

In the context of radiosensitization, a topoisomerase I inhibitor, which shares a mechanism of action with some pyrazole derivatives, was shown to be a more potent radiosensitizer than sorafenib (B1663141) for hepatocellular carcinoma (HCC) in preclinical models. nih.gov The combination of this inhibitor with radiation therapy led to a significant reduction in tumor growth in mice. nih.gov This suggests that pyrazole derivatives with topoisomerase inhibitory activity could enhance the efficacy of radiotherapy.

Furthermore, the pyrazole derivative ruxolitinib, a Janus kinase inhibitor, is used in the treatment of various cancers, and its efficacy has been established through extensive preclinical and clinical studies. researchgate.net Similarly, crizotinib, another pyrazole-containing drug, is an effective inhibitor of anaplastic lymphoma kinase and is used for non-small cell lung carcinomas. researchgate.net The successful clinical translation of these pyrazole derivatives underscores the therapeutic potential of this class of compounds.

Although direct in vivo studies on this compound are needed to ascertain its specific efficacy, the existing data on analogous compounds suggest that it could exhibit significant biological activity in preclinical models of diseases such as cancer.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ABT-751 |

| Crizotinib |

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) |

| Moxifloxacin |

| Ruxolitinib |

| Sorafenib |

| Topoisomerase I inhibitor |

| 3,4-diaryl pyrazole derivatives |

| Pyrazole-linked benzothiazole-β-naphthol derivatives |

| Pyrazolo[1,5-a]indole derivatives |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles |

| Pyrazole-thiazole hybrids |

| Thiazolidinone-clubbed pyrazoles |

| Imidazo-pyridine substituted pyrazoles |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a |

| (4-bromophenyl)-1H-pyrazole derivative |

| Iodinated 4,4'-bipyridines |

| Benzofuropyrazole derivatives |

| Pyrazole analogue 5a |

| Pyrazole analogue 5b |

| Pyrazole analogue 5e |

Structure Activity Relationship Sar Investigations for 4 4 Iodophenyl 1 Propyl 1h Pyrazole and Congeneric Compounds

General Principles of Pyrazole (B372694) Scaffold Structure-Activity Relationships

The pyrazole ring itself is an aromatic system, capable of participating in various non-covalent interactions, which are crucial for molecular recognition at biological targets. nih.gov The two nitrogen atoms within the ring can act as hydrogen bond acceptors, while an unsubstituted N-H group can also serve as a hydrogen bond donor. nih.gov This dual capacity for hydrogen bonding, coupled with the potential for π-π stacking interactions, makes the pyrazole scaffold a privileged structure in drug design. nih.govnih.gov

The substitution pattern on the pyrazole ring dramatically influences its biological activity. researchgate.net Key positions for substitution include the N1 and C3, C4, and C5 positions of the ring. Modifications at these sites can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby modulating its binding affinity and selectivity for specific receptors or enzymes. researchgate.netnih.gov For instance, the introduction of different functional groups can lead to a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govresearchgate.net

Elucidating the Role of the 4-(4-Iodophenyl) Moiety in Biological Activity

The 4-(4-Iodophenyl) group at the C4 position of the pyrazole ring is a critical determinant of the molecule's biological profile. This moiety consists of a phenyl ring substituted with an iodine atom at the para position.

The presence of a halogen atom, particularly iodine, at the para-position of the phenyl ring can significantly impact a compound's activity. In a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a p-iodophenyl group at the 5-position was found to be a structural requirement for potent and selective CB1 receptor antagonistic activity. nih.gov This highlights the potential of iodine substitution to enhance binding affinity. The iodine atom is known to participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex. Furthermore, the iodinated nature of such compounds offers the potential for use as imaging agents in techniques like single photon emission computed tomography (SPECT). nih.gov The synthesis of 4-iodopyrazole (B32481) derivatives is often a key step in creating more complex and highly substituted pyrazole compounds with potential biological activity. metu.edu.trmetu.edu.tr

The phenyl ring itself provides a large, hydrophobic surface that can engage in van der Waals forces and π-π stacking interactions with aromatic amino acid residues within a receptor's binding pocket. nih.govnih.gov The orientation of this phenyl ring is critical for optimal interaction. The planarity of the pyrazole and phenyl rings allows for effective stacking, while the rotational freedom around the single bond connecting them permits the molecule to adopt a conformation that maximizes its fit within the binding site. Studies on other aromatic heterocyclic systems have shown that interactions between aromatic rings, such as phenyl-perfluorophenyl polar-π interactions, can be significant in molecular recognition and self-assembly. nih.gov Similarly, the interactions between a tetrazole ring and a flanking aromatic ring have been shown to be influenced by electrostatic and π-π interactions, which in turn affect the molecule's properties. researchgate.netru.nl

Significance of the N1-Propyl Group on Receptor Binding and Selectivity

The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating receptor binding and selectivity. Substitution at this nitrogen abolishes the hydrogen bond donating capacity of the pyrazole ring. nih.gov In the case of 4-(4-Iodophenyl)-1-propyl-1H-pyrazole, the N1-propyl group is a relatively small, lipophilic alkyl chain.

Conformational Analysis and its Correlation with Biological Response

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the preferred binding modes of small molecules within a receptor's active site. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies of pyrazole-based inhibitors have helped to understand how substituents orient themselves within binding pockets to maximize interactions. nih.gov The conformational flexibility of the N1-propyl group allows it to adopt various orientations, which can be crucial for fitting into specific subpockets of a receptor, thereby influencing both affinity and selectivity.

Rational Design and Synthesis of Derivatives for Enhanced Activity and Selectivity

The insights gained from SAR studies form the basis for the rational design of new derivatives with improved biological properties. researchgate.netnih.gov By systematically modifying the core scaffold of this compound, researchers can aim to enhance its activity, selectivity, and pharmacokinetic profile.

Key strategies for the rational design of pyrazole derivatives include:

Modification of the N1-substituent: Introducing different alkyl or aryl groups at the N1 position can probe the size and nature of the corresponding binding pocket. nih.gov

Substitution on the phenyl ring: Varying the substituent at the para-position of the phenyl ring (e.g., replacing iodine with other halogens or different functional groups) can modulate electronic properties and potential for specific interactions like halogen bonding.

Introduction of additional functional groups: Adding substituents at other positions on the pyrazole ring can create new interaction points with the target receptor.

The synthesis of these new derivatives often involves multi-step reaction sequences. mdpi.commdpi.comorganic-chemistry.org For example, the synthesis of 4-iodopyrazoles can be achieved through the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. metu.edu.tr Subsequent modifications can then be made to the N1 and other positions of the pyrazole ring to generate a library of compounds for biological evaluation. researchgate.netnih.gov

Advanced Spectroscopic and Computational Approaches in the Characterization of 4 4 Iodophenyl 1 Propyl 1h Pyrazole

X-ray Crystallography for Precise Molecular and Supramolecular Structural Determination

For pyrazole (B372694) derivatives, X-ray diffraction studies have revealed detailed structural information. For instance, the analysis of related pyrazole-pyrazoline hybrids has shown that these compounds can crystallize in various crystal systems, such as triclinic and monoclinic. nih.gov The determination of the space group, for example, P1 or P2₁/n, and the number of molecules in the unit cell (Z) are fundamental parameters obtained from single-crystal X-ray studies. nih.gov In the case of halogenated pyrazoles, such as 4-iodo-1H-pyrazole, crystallographic data has been crucial in understanding the supramolecular motifs. semanticscholar.orgresearchgate.net These studies have shown that while bromo and chloro analogs form trimeric hydrogen-bonding motifs, the iodo and fluoro analogs tend to form non-isostructural catemers. semanticscholar.orgresearchgate.net

The crystal structure of 4-(4-Iodophenyl)-1-propyl-1H-pyrazole would be expected to be influenced by a variety of intermolecular interactions. These can include conventional hydrogen bonds if appropriate functional groups are present, as well as weaker interactions like C-H···π and halogen bonding. The iodine atom, in particular, can participate in significant halogen bonding (C-I···X), which can influence the crystal packing. researchgate.net The supramolecular arrangement in the crystal of a related 5-iodopyrazole derivative was shown to be influenced by C-I···O intermolecular interactions, leading to a linear array in the crystal structure. researchgate.net

Table 1: Representative Crystallographic Data for a Halogenated Pyrazole Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

Note: Data presented is for a representative compound from the literature to illustrate typical crystallographic parameters. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules, complementing experimental data.

DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties of pyrazole derivatives. semanticscholar.orgresearchgate.net These theoretical calculations can provide insights that are difficult to obtain through experimental means alone. For instance, DFT can be used to optimize the molecular geometry of this compound in the gas phase, which can then be compared with the experimental geometry obtained from X-ray crystallography. This comparison helps in understanding the effects of intermolecular interactions in the solid state.

Furthermore, DFT is employed to calculate various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.

The propyl group attached to the pyrazole nitrogen in this compound introduces conformational flexibility. Exploring the conformational space of this molecule is crucial to identify the most stable conformers and to understand the energy barriers between them. Computational methods, such as systematic or stochastic conformational searches, can be employed to explore the potential energy surface. The relative energies of different conformers can be calculated using DFT or other quantum mechanical methods. This information is vital for understanding which conformations are likely to be biologically active when interacting with a protein target.

Molecular Docking and Molecular Dynamics Simulations

Molecular modeling techniques like docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interactions between a small molecule (ligand) and a biological macromolecule, typically a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov For this compound, which may have applications as a kinase inhibitor or for other therapeutic targets, docking studies can predict its binding mode within the active site of a target protein. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity.

Docking studies on similar pyrazole derivatives have shown that these molecules can fit deeply into the binding pockets of protein kinases, forming key hydrogen bonds and other interactions with amino acid residues. nih.govnih.gov The results of docking studies are often presented as a binding energy or score, with lower values typically indicating a more favorable interaction.

Table 2: Representative Molecular Docking Results for a Pyrazole Derivative with Protein Kinase Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| VEGFR-2 | 2QU5 | -10.09 |

| Aurora A | 2W1G | -8.57 |

| CDK2 | 2VTO | -10.35 |

Note: The data presented is for representative pyrazole derivatives and protein targets to illustrate typical binding energy values obtained from molecular docking studies. nih.gov

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules.

For the this compound-protein complex, MD simulations could be used to assess the stability of the predicted binding pose from docking. By analyzing the trajectory, one can determine the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. This provides a more rigorous assessment of the binding mode and can help in refining the design of more potent analogs.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

Advanced NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each proton. The pyrazole ring protons, typically at positions 3 and 5, would appear as distinct singlets in the aromatic region. The presence of the 4-iodophenyl group would introduce signals for the aromatic protons on that ring, likely as two doublets due to para-substitution, showing characteristic ortho-coupling. The 1-propyl group would exhibit signals corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons in the aliphatic region, with expected spin-spin coupling patterns (a triplet for the methyl group and a multiplet for the methylene groups).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon type (aromatic, aliphatic, or part of the pyrazole ring). The carbon atom attached to the iodine (C-4 of the phenyl ring) would likely appear at a lower field compared to the other phenyl carbons due to the deshielding effect of the iodine atom. The carbons of the pyrazole ring and the propyl group would have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data:

While experimental data is not available, a predicted NMR data table can be constructed based on known chemical shift ranges for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 (pyrazole) | 7.5 - 8.0 | - |

| H-5 (pyrazole) | 7.8 - 8.3 | - |

| C-3 (pyrazole) | 135 - 145 | - |

| C-4 (pyrazole) | 90 - 100 | - |

| C-5 (pyrazole) | 125 - 135 | - |

| H-2', H-6' (phenyl) | 7.2 - 7.6 | - |

| H-3', H-5' (phenyl) | 7.6 - 8.0 | - |

| C-1' (phenyl) | 135 - 140 | - |

| C-2', C-6' (phenyl) | 130 - 135 | - |

| C-3', C-5' (phenyl) | 138 - 143 | - |

| C-4' (phenyl) | 90 - 95 | - |

| H-1'' (propyl) | 3.9 - 4.3 (t) | - |

| H-2'' (propyl) | 1.8 - 2.2 (m) | - |

| H-3'' (propyl) | 0.8 - 1.2 (t) | - |

| C-1'' (propyl) | 50 - 55 | - |

| C-2'' (propyl) | 22 - 27 | - |

| C-3'' (propyl) | 10 - 15 | - |

Note: This table is predictive and actual experimental values may vary. t = triplet, m = multiplet.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can confirm its elemental composition.

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₃IN₂). The presence of iodine would be indicated by a characteristic isotopic pattern.

Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for such a molecule could include:

Loss of the propyl group: A significant fragment ion would likely be observed corresponding to the loss of the propyl group (•C₃H₇), resulting in a [M - 43]⁺ ion.

Cleavage of the pyrazole-phenyl bond: Fragmentation could occur at the bond connecting the pyrazole and the iodophenyl rings.

Loss of iodine: The loss of an iodine radical (•I) would lead to a [M - 127]⁺ ion.

Fragmentation of the propyl chain: Cleavage within the propyl chain could also occur.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion |

| 324 | [C₁₂H₁₃IN₂]⁺ (Molecular Ion) |

| 281 | [M - C₃H₇]⁺ |

| 197 | [M - I]⁺ |

| 155 | [C₉H₈N₂]⁺ (loss of iodophenyl) |

| 169 | [C₆H₄I]⁺ (iodophenyl cation) |

Note: This table is predictive and the relative abundances of the fragments would depend on the ionization conditions.

Emerging Research Frontiers and Future Perspectives for 4 4 Iodophenyl 1 Propyl 1h Pyrazole

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation methods. nih.gov Modern research focuses on developing more efficient, sustainable, and regioselective synthetic routes. For a polysubstituted pyrazole like 4-(4-Iodophenyl)-1-propyl-1H-pyrazole, this involves the strategic formation of the pyrazole ring and the introduction of its specific substituents.

Future synthetic strategies are likely to move away from traditional multi-step processes, which often suffer from low yields and the use of harsh reagents. researchgate.net Instead, the focus is on one-pot reactions and multi-component coupling methods that enhance atom economy and reduce waste. researchgate.net For instance, iodine-catalyzed four-component coupling reactions have been shown to be effective for creating tetrasubstituted pyrroles and could be adapted for pyrazole synthesis. researchgate.net Metal-free synthesis is another crucial area of development, aiming to create more environmentally benign processes. beilstein-journals.org For the target molecule, this would involve the N-propylation of a 4-(4-iodophenyl)-1H-pyrazole precursor or the direct construction of the ring with the propyl and iodophenyl groups in place.

The introduction of the iodine atom onto the pyrazole ring is a key synthetic step. Modern methods for the iodination of pyrazoles utilize mild and efficient reagents, such as elemental iodine in the presence of an in situ oxidant, which offers high regioselectivity for the C4 position of the pyrazole ring. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Feature | Classical Methods | Emerging Methods |

|---|---|---|

| Approach | Step-wise condensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov | One-pot, multi-component reactions; Dipolar cycloadditions. nih.govresearchgate.net |

| Catalysts | Often requires harsh acid or base catalysts. | Metal-free catalysis, visible-light photocatalysis, biocatalysis. beilstein-journals.org |

| Efficiency | Lower overall yields, multiple purification steps. researchgate.net | Higher yields, improved atom economy. researchgate.net |

| Sustainability | Use of stoichiometric and often hazardous reagents. | Catalytic approaches, use of greener solvents and oxidants (e.g., H₂O₂). beilstein-journals.org |

| Regioselectivity | Can lead to mixtures of isomers, requiring difficult separation. researchgate.net | High regioselectivity through catalyst or director group control. nih.gov |

Identification of Additional Molecular Targets and Biological Pathways

Pyrazole derivatives are known to exhibit a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties. globalresearchonline.netnih.gov This pharmacological versatility stems from the ability of the pyrazole scaffold to interact with a wide range of biological targets. globalresearchonline.net

While the specific molecular targets of this compound have not been extensively studied, the known activities of structurally related compounds provide a roadmap for future investigations. For example, pyrazole derivatives have been identified as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), and kinesin spindle protein (KSP). nih.govnih.gov They also act as modulators for receptors such as the cannabinoid receptor 1 (CB1). nih.gov

The substituents on the pyrazole ring play a critical role in determining target specificity and potency. The 1-propyl group on the target compound, for instance, will influence its lipophilicity and how it fits into a receptor's binding pocket. The 4-iodophenyl group can engage in halogen bonding or other interactions, potentially conferring high affinity and selectivity for a specific target. Future research should involve screening this compound against a panel of kinases, receptors, and other enzymes to uncover its unique biological activity profile.

Table 2: Known Molecular Targets for Pyrazole-Based Compounds

| Molecular Target | Biological Pathway/Disease Association | Example Pyrazole Derivative Class |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain. nih.gov | Diaryl-pyrazoles (e.g., Celecoxib). nih.gov |

| Monoamine Oxidase (MAO) | Neurodegenerative Disorders (e.g., Parkinson's). nih.gov | 1-Thiocarbamoyl-pyrazole derivatives. nih.gov |

| Cannabinoid Receptor 1 (CB1) | Obesity, Neuropsychiatric Disorders. nih.gov | Dihydro-pyrazole-1-carboxamides. nih.gov |

| Kinesin Spindle Protein (KSP) | Cancer (Cellular Proliferation). nih.gov | 4,5-Dihydro-1H-pyrazole derivatives. nih.gov |

| Hepatitis A Virus (HAV) | Viral Infections. nih.gov | Substituted pyrazole derivatives. nih.gov |

Design of Targeted Therapeutic Agents and Molecular Probes

The structure of this compound is well-suited for development into both targeted therapeutic agents and molecular probes for diagnostics and research. The pyrazole core serves as a robust scaffold that can be systematically modified to optimize pharmacological properties. numberanalytics.com

As a therapeutic agent, the compound's potential lies in the strategic combination of its substituents. The 1-propyl group can be altered to fine-tune solubility and metabolic stability, while the phenyl ring can be further substituted to enhance target binding. The iodine atom is particularly significant; it can serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling) to introduce more complex functionalities, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. researchgate.net

Furthermore, the presence of an iodine atom makes this compound an excellent candidate for development as a molecular probe. The stable isotope, iodine-127, can be replaced with a radioactive isotope like iodine-123, iodine-124, or iodine-125. This allows the molecule to be used in imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.gov A radiolabeled version of this compound could be used to visualize and quantify a specific biological target in vivo, aiding in disease diagnosis and in understanding the mechanism of action of a potential drug.

Table 3: Role of Structural Moieties in this compound

| Structural Moiety | Potential Role in Therapeutic/Probe Design |

|---|---|

| 1H-Pyrazole Core | A stable, aromatic scaffold that positions substituents in a defined 3D space for target interaction. numberanalytics.com |

| 1-Propyl Group | Modulates lipophilicity, solubility, and metabolic stability; influences binding pocket interactions. |

| 4-Phenyl Group | Can engage in π-π stacking and other hydrophobic interactions with the target protein. nih.gov |

| Iodine Atom | Acts as a synthetic handle for further functionalization; enables radiolabeling for use as a molecular imaging probe. researchgate.netnih.gov |

Application of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by significantly reducing the time and cost associated with drug development. ijirt.org These computational tools are particularly valuable for exploring the vast chemical space of pyrazole derivatives.

For a compound like this compound, AI/ML can be applied at multiple stages of the discovery pipeline. In the initial phase, ML models can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of the molecule and its designed analogs, helping to prioritize compounds with favorable drug-like characteristics. nih.gov This early-stage prediction can prevent costly failures later in development.

Table 4: AI/ML Applications in the Pyrazole Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Specific Technique/Model |

|---|---|---|

| Target Identification | Analyzing genomic and proteomic data to identify novel disease-related targets. annexpublishers.com | Natural Language Processing (NLP), Deep Learning. annexpublishers.com |

| Hit Identification | High-throughput virtual screening of pyrazole libraries against target structures. nih.gov | Molecular Docking simulations, Machine Learning scoring functions. |

| Lead Optimization | Predicting drug properties (solubility, toxicity); generating novel molecules with improved profiles. nih.govnih.gov | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs), Generative Adversarial Networks (GANs). nih.govnih.gov |

| Preclinical Studies | Predicting off-target effects and potential toxicity. annexpublishers.com | Deep Learning models trained on toxicity databases. mdpi.com |

Collaborative Interdisciplinary Research in Pyrazole Chemistry and Biology

The journey of a compound like this compound from a chemical entity to a valuable scientific tool or therapeutic agent cannot be accomplished within a single scientific discipline. Its future development hinges on robust, interdisciplinary collaboration. mdpi.com

Synthetic organic chemists are needed to devise novel, scalable, and sustainable methods to produce the compound and its derivatives. researchgate.net Concurrently, medicinal chemists will design analogs to probe structure-activity relationships and optimize for potency and selectivity. nih.gov Pharmacologists and molecular biologists will perform in vitro and in vivo assays to identify the compound's molecular targets, elucidate its mechanism of action, and understand its effects on biological pathways. nih.gov

Crucially, computational chemists and data scientists, armed with AI and ML tools, will work alongside bench scientists to guide the design-build-test-learn cycle. mdpi.com They will build predictive models, screen virtual libraries, and analyze complex datasets to accelerate the entire discovery process. This synergistic approach, where experimental data informs computational models and computational predictions guide experimental work, is essential to unlock the full potential of pyrazole chemistry and translate it into tangible applications.

Table 5: Interdisciplinary Roles in Pyrazole Research

| Discipline | Key Role | Expected Outcome |

|---|---|---|

| Synthetic Chemistry | Develop efficient and sustainable synthetic routes. researchgate.net | Scalable and cost-effective production of pyrazole libraries. |

| Medicinal Chemistry | Design and synthesize analogs for SAR studies. nih.gov | Optimized lead compounds with high potency and selectivity. |

| Molecular Biology | Identify targets and elucidate biological pathways using cellular assays. nih.gov | Understanding of the compound's mechanism of action. |

| Pharmacology | Evaluate in vivo efficacy and pharmacokinetics. | Validation of therapeutic potential in disease models. |

| Computational Science | Apply AI/ML for prediction, screening, and design. ijirt.org | Accelerated and more efficient drug discovery cycle. |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(4-Iodophenyl)-1-propyl-1H-pyrazole?

Answer:

The synthesis typically involves multi-step reactions:

Core pyrazole formation : Cyclocondensation of hydrazines with diketones or β-keto esters under reflux conditions (e.g., xylene, 25–30 hours) .

Iodophenyl incorporation : Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the 4-iodophenyl group, often requiring palladium catalysts and optimized temperatures .

Propyl substitution : Alkylation of the pyrazole nitrogen using 1-iodopropane or propyl bromide in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) ensures purity (>95%) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural confirmation?

Answer:

- Cross-validation : Compare experimental NMR (¹H, ¹³C) shifts with computational predictions (DFT or ChemDraw simulations) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₃IN₂ for this compound) to rule out impurities .

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near the iodine substituent, which may cause splitting anomalies .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR for functional group identification (e.g., iodophenyl aromatic signals at δ 7.4–7.8 ppm; propyl chain at δ 0.9–1.7 ppm) .

- FTIR : Confirm C-I stretching (500–600 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

- Melting point analysis : Assess purity (e.g., sharp melting point within 1–2°C range) .

Advanced: How can researchers optimize reaction yields for the iodophenyl substitution step?

Answer:

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .

- Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and side-product formation .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventional) .

- Monitoring : Employ TLC (silica, UV-active spots) or in-situ IR to track intermediate formation .

Basic: What biological activities are associated with structurally similar pyrazole derivatives?

Answer:

- Antimicrobial : Pyrazoles with halogenated aryl groups show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Anticancer : Derivatives inhibit kinases (e.g., EGFR) via π-π stacking with aromatic residues in ATP-binding pockets .

- Neuroprotective : Some pyrazoles modulate GABA receptors, reducing oxidative stress in neuronal models .

Advanced: How to design a SAR (Structure-Activity Relationship) study for this compound’s neuroprotective potential?

Answer:

- Structural variations : Synthesize analogs with:

- Assay selection :

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the C-I bond .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyrazole ring .

- Oxygen exposure : Purge storage containers with argon to limit oxidative decomposition .

Advanced: How to address low aqueous solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters or PEGylated side chains for improved pharmacokinetics .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to increase bioavailability .

Basic: What computational tools are recommended for predicting this compound’s reactivity?

Answer:

- DFT calculations : Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate target binding (e.g., kinases, receptors) .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity profiles .

Advanced: How to reconcile discrepancies in biological activity between in vitro and in vivo models?

Answer:

- Metabolic profiling : Use LC-MS to identify Phase I/II metabolites (e.g., deiodination or propyl oxidation) .

- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

- Dose optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.